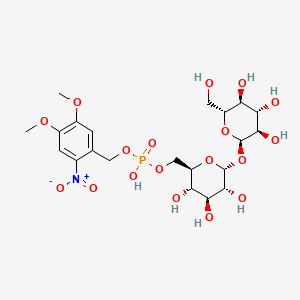
beta-Apo-13-carotenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Apo-13-carotenone: is an apo carotenoid compound arising from the oxidative degradation of the β,β-carotene skeleton at the 13-position . It is a structural analog of naturally occurring retinoids and has been found to bind with high affinity to purified retinoic acid receptors . This compound is of significant interest due to its potential biological activities and its role in modulating retinoid metabolism and signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Apo-13-carotenone can be synthesized through the oxidative cleavage of β-carotene. The enzyme β-carotene-9′,10′-dioxygenase cleaves the 9′,10′ bond of β-carotene to yield β-apo-10′-carotenal and β-ionone . Further chemical oxidation of the double bonds leads to the generation of this compound .
Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography-tandem mass spectrometry to identify and isolate the compound during the digestion of β-carotene . This method ensures the purity and quality of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Apo-13-carotenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound to its corresponding alcohol.
Substitution: Various nucleophiles can be used to substitute the carbonyl group in this compound.
Major Products: The major products formed from these reactions include β-apo-10′-carotenal, β-ionone, and various β-apocarotenols and β-apocarotenoic acids .
Aplicaciones Científicas De Investigación
Beta-Apo-13-carotenone has a wide range of scientific research applications:
Mecanismo De Acción
Beta-Apo-13-carotenone exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) with high affinity . It functions as an antagonist to retinoic acid, thereby modulating the transcription of target genes involved in retinoid signaling pathways . This interaction can influence various biological processes, including cell differentiation, proliferation, and apoptosis .
Comparación Con Compuestos Similares
- Beta-Apo-10′-carotenal
- Beta-Apo-12′-carotenal
- Beta-Apo-14′-carotenal
- Beta-Ionone
Uniqueness: Beta-Apo-13-carotenone is unique due to its high affinity for retinoic acid receptors and its ability to function as a retinoic acid antagonist . This distinguishes it from other similar compounds, which may not exhibit the same level of receptor binding affinity or antagonistic activity .
Propiedades
IUPAC Name |
(3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTNVRPIHJRBCI-LUXGDSJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione](/img/structure/B10800947.png)




![1-cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10800992.png)
![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B10800995.png)



![6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10801005.png)
![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B10801012.png)
